molecular formula C6H13FN2OS B14522873 {[(Diethylamino)sulfanyl]methyl}carbamyl fluoride CAS No. 62382-46-1

{[(Diethylamino)sulfanyl]methyl}carbamyl fluoride

Cat. No.: B14522873
CAS No.: 62382-46-1
M. Wt: 180.25 g/mol
InChI Key: JQZWRRLGKDVHLN-UHFFFAOYSA-N
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Description

{[(Diethylamino)sulfanyl]methyl}carbamyl fluoride is a chemical compound with the molecular formula C6H13FN2OS It is known for its unique structure, which includes a diethylamino group, a sulfanyl group, and a carbamyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Diethylamino)sulfanyl]methyl}carbamyl fluoride typically involves the reaction of diethylamine with a suitable sulfanyl-containing precursor, followed by the introduction of a carbamyl fluoride group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

{[(Diethylamino)sulfanyl]methyl}carbamyl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamyl fluoride group to other functional groups.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

{[(Diethylamino)sulfanyl]methyl}carbamyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[(Diethylamino)sulfanyl]methyl}carbamyl fluoride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, while the sulfanyl group can form covalent bonds with target molecules. The carbamyl fluoride group may act as a reactive site for further chemical modifications. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

  • {[(Diethylamino)sulfanyl]methyl}carbamyl chloride
  • {[(Diethylamino)sulfanyl]methyl}carbamyl bromide
  • {[(Diethylamino)sulfanyl]methyl}carbamyl iodide

Uniqueness

{[(Diethylamino)sulfanyl]methyl}carbamyl fluoride is unique due to the presence of the fluoride group, which imparts distinct chemical properties compared to its chloride, bromide, and iodide counterparts. The fluoride group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

62382-46-1

Molecular Formula

C6H13FN2OS

Molecular Weight

180.25 g/mol

IUPAC Name

N-(diethylaminosulfanylmethyl)carbamoyl fluoride

InChI

InChI=1S/C6H13FN2OS/c1-3-9(4-2)11-5-8-6(7)10/h3-5H2,1-2H3,(H,8,10)

InChI Key

JQZWRRLGKDVHLN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)SCNC(=O)F

Origin of Product

United States

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